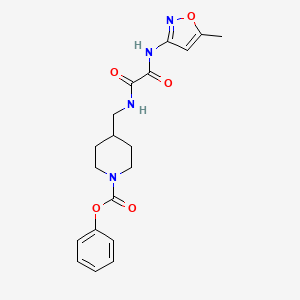
Phenyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Phenyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Phenyl 4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H22N4O3 and its structure features a piperidine ring with a carboxylate group, an isoxazole moiety, and an amide functional group. The presence of these functional groups suggests potential interactions with various biological targets.
Recent studies indicate that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have been noted for their antibacterial properties. The presence of the isoxazole ring can enhance the interaction with bacterial enzymes, leading to inhibition of growth.
- Anticancer Activity : Compounds with piperidine structures have shown promise in cancer therapy by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
A study evaluating the antimicrobial activity of related compounds found that derivatives with isoxazole rings displayed moderate to excellent activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Target Bacteria |
|---|---|---|
| Compound A | 15 (S. aureus) | Gram-positive |
| Compound B | 12 (E. coli) | Gram-negative |
| Compound C | 18 (K. pneumoniae) | Gram-negative |
Anticancer Activity
In vitro studies on similar piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 10 | Phenyl derivative |
| HCT116 (Colon) | 8 | Phenyl derivative |
| HeLa (Cervical) | 15 | Phenyl derivative |
Case Studies
- Study on Isoxazole Derivatives : A comprehensive analysis involving a series of isoxazole compounds demonstrated their effectiveness against resistant bacterial strains, suggesting that the target compound may also exhibit similar properties due to its structural components .
- Piperidine-Based Anticancer Agents : Research indicated that piperidine derivatives could selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Eigenschaften
IUPAC Name |
phenyl 4-[[[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-13-11-16(22-28-13)21-18(25)17(24)20-12-14-7-9-23(10-8-14)19(26)27-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPRBWXQQACJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













